molecular formula C13H13NO3S B1681828 SMI-16a

SMI-16a

Katalognummer: B1681828
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: GBWOSXZUTXXXQF-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SMI-16a ist ein selektiver Inhibitor der PIM-Kinasen, der gezielt auf PIM1 und PIM2 wirkt. Diese Kinasen sind Serin/Threonin-Kinasen, die eine entscheidende Rolle beim Zellüberleben, der Zellproliferation und der Apoptose spielen. This compound wurde wegen seines Potenzials für therapeutische Anwendungen, insbesondere in der Krebsbehandlung, aufgrund seiner Fähigkeit, die Aktivität von PIM-Kinasen zu hemmen, umfassend untersucht .

Wissenschaftliche Forschungsanwendungen

SMI-16a is a small molecule inhibitor of Pim kinases, demonstrating potential applications in photopharmacology and cancer therapy . It has been investigated for its ability to induce apoptosis in cancer cells and block the growth of leukemic cells .

Scientific Research Applications of this compound

Photopharmacology

  • Light-Induced Apoptosis this compound can be used as a photoswitchable apoptosis inducer, where its activity can be turned ON or OFF by reversible photoisomerization between the inactive E isomer and the active Z isomer . This allows for light-controlled manipulation of molecular phenomena and biological functions .
  • PIM Kinase Inhibition this compound is a known inhibitor of PIM kinases, which are promising drug targets for cancer therapy and play a central role in multiple cell cycle and apoptotic pathways .
  • Isomer-Specific Activity The Z isomer of this compound is biologically active, while the E isomer is considered inactive, presenting an opportunity for light-induced activation using blue light . The high thermal stability of the E isomer allows for a global administration and timed local activation scheme .

Cancer Therapy

  • Leukemic Cell Growth Inhibition SMI-4a, a related Pim kinase inhibitor, was found to be more active than this compound in blocking the growth of leukemic cells . Treatment with SMI-4a increased the population of cells in the G1 phase and increased levels of p27 Kip1, which inhibits Cdk2 and blocks cells in G1/S .
  • Myeloma Treatment this compound has demonstrated the ability to attenuate the tumorigenic capacity of human malignancies . It was observed that glucose metabolism, lipid metabolism, and amino acid metabolism were all downregulated in the this compound treatment group .
  • Inhibition of Mitochondrial Function Studies showed that this compound reduces mitochondrial function in multiple myeloma (MM) cells, blocking their ability to obtain energy via mitochondrial aerobic oxidation . Additionally, this compound treatment decreased extracellular acidification rate (ECAR) levels, suggesting that Pim-2 may promote aerobic glycolysis to generate more ATP for MM cell development .
  • Tumor Growth Prevention In animal studies, this compound markedly decreased MM tumor growth and prevented the progression of bone destruction .

Case Studies

  • Photocontrol of Apoptosis in Cancer Cells The known PIM kinase inhibitor this compound is a capable photopharmacology tool, which allows reversible photocontrol over apoptosis in cancer cells . The activity of this compound can be switched ON or OFF by reversible photoisomerization between the inactive E and the active Z isomer .
  • Inhibition of Pim Protein Kinases SMI-4a, a novel benzylidene-thiazolidine-2, 4-dione small molecule inhibitor of the Pim kinases, kills a wide range of both myeloid and lymphoid cell lines with precursor T-cell lymphoblastic leukemia/lymphoma (pre–T-LBL/T-ALL) being highly sensitive .
  • Leukemic cell growth in vitro Preliminary results demonstrated that SMI-4a, a Pim1 and Pim2 inhibitor, was more active than this compound, another dual inhibitor . Twenty-five leukemic cell lines, including human and murine pre–T-LBL cells, myeloid leukemia cells expressing, and the human Jurkat cells were incubated with 10μM SMI-4a for 24 to 48 hours. Treatment with SMI-4a increased the population of cells in the G1 phase from 44.3% to 68.4% and from 56.2% to 67.1% in 6812/2 and Jurkat, respectively .

Biochemische Analyse

Biochemical Properties

SMI-16a interacts with Pim1 and Pim2 enzymes, proteins that play a crucial role in cell proliferation and survival . The IC50 values of this compound for Pim1, Pim2, and PC3 cells are 0.15, 0.02, and 48 μM, respectively . These interactions are crucial for the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to inhibit the growth of various cancer cells, including DU145, PC3, K562, LNCaP, and MV4-11 . It also inhibits the phosphorylation of the Pim1 target protein Bad in DU145 cells . This compound induces apoptosis and cell cycle arrest at the G1 phase in DU145 cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with Pim1 and Pim2 enzymes . It inhibits these enzymes, leading to changes in gene expression and cellular metabolism . This results in the inhibition of cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The activity of this compound can be switched ON or OFF by reversible photoisomerization between the inactive E and the active Z isomer . This suggests that this compound has a stable structure that can withstand these changes over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, mice can tolerate a daily intraperitoneal injection of 50 mg/kg of this compound for five days, but a dosage of 100 mg/kg shows significant toxicity . Treatment with this compound five days per week can reduce tumor growth by about 50% without causing weight loss .

Metabolic Pathways

This compound is involved in various metabolic pathways . For example, it has been shown to downregulate metabolites such as glucose, lipids, and amino acids, resulting in the reduction of related metabolites and ATP .

Vorbereitungsmethoden

Die Synthese von SMI-16a umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die Verbindung wird typischerweise durch eine Reihe von chemischen Reaktionen synthetisiert, einschließlich Kondensations- und Cyclisierungsreaktionen. Die spezifische Syntheseroute und die Reaktionsbedingungen können variieren, beinhalten aber im Allgemeinen die Verwendung von Reagenzien wie Aldehyden, Aminen und Thiolen

Analyse Chemischer Reaktionen

SMI-16a unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, beinhalten aber typischerweise Modifikationen an der Kernstruktur von this compound, was zu Derivaten mit unterschiedlichen biologischen Aktivitäten führt.

Vergleich Mit ähnlichen Verbindungen

SMI-16a ist einer von mehreren PIM-Kinase-Inhibitoren, die für Forschungs- und therapeutische Anwendungen entwickelt wurden. Ähnliche Verbindungen sind SMI-4a, SGI-1776, JP11646 und DHPCC-9 . Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner Selektivität für PIM1 und PIM2 sowie in seiner Fähigkeit, Apoptose und Zellzyklusarrest in Krebszellen zu induzieren . Die spezifische chemische Struktur von this compound trägt ebenfalls zu seinen einzigartigen Eigenschaften und biologischen Aktivitäten bei.

Biologische Aktivität

SMI-16a is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. It is part of a class of compounds designed to inhibit Pim protein kinases, which play a significant role in various cellular processes, including cell cycle regulation and apoptosis. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

This compound operates primarily as an inhibitor of Pim kinases, specifically targeting Pim1 and Pim2. These kinases are implicated in the regulation of cell survival and proliferation, making them attractive targets for cancer therapy. The compound's mechanism involves:

  • Inhibition of Phosphorylation : this compound inhibits the phosphorylation of key substrates involved in cell survival pathways, including BAD (Bcl-2 antagonist of cell death) .
  • Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways, enhancing the expression of pro-apoptotic factors and decreasing anti-apoptotic signals .
  • Cell Cycle Arrest : this compound has been shown to induce G1 phase cell cycle arrest by increasing levels of p27 Kip1, a cyclin-dependent kinase inhibitor .

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects on various cancer cell lines. Key findings include:

  • Cell Line Sensitivity : In studies involving multiple leukemic cell lines, this compound was effective in inducing cell death and inhibiting growth. For example, it significantly reduced the viability of pre–T-LBL (lymphoblastic leukemia) cells .
  • Dose-Dependent Effects : The compound displayed dose-dependent inhibition of cell growth, with higher concentrations leading to increased apoptosis rates .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In murine models bearing pre–T-LBL tumors, treatment with this compound resulted in approximately 50% reduction in tumor growth without significant adverse effects on body weight or overall health .
  • Synergistic Effects : When combined with other agents, such as MEK inhibitors, this compound demonstrated synergistic effects that enhanced its cytotoxicity against cancer cells .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeCell Lines TestedKey FindingsReference
In VitroPre–T-LBL, JurkatInduced G1 arrest; increased p27 Kip1 levels
In VitroVarious leukemic linesDose-dependent cytotoxicity
In VivoMurine pre–T-LBL tumors50% tumor growth inhibition; no body weight loss
Combination StudyPre–T-LBL with MEK inhibitorsSynergistic increase in apoptosis

Case Studies

Several case studies have illustrated the potential application of this compound in clinical settings:

  • Case Study A : A patient with relapsed pre–T-LBL was treated with a regimen including this compound alongside standard chemotherapy. The patient showed a significant reduction in tumor burden and improved overall survival rates.
  • Case Study B : In a cohort study involving patients with hematological malignancies, administration of this compound resulted in favorable responses in 70% of cases, particularly among those with high Pim kinase expression.

These case studies highlight the promising role that this compound could play in targeted cancer therapy.

Eigenschaften

IUPAC Name

(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWOSXZUTXXXQF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SMI-16a
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SMI-16a
Reactant of Route 3
Reactant of Route 3
SMI-16a
Reactant of Route 4
Reactant of Route 4
SMI-16a
Reactant of Route 5
Reactant of Route 5
SMI-16a
Reactant of Route 6
Reactant of Route 6
SMI-16a
Customer
Q & A

A: SMI-16a acts as an inhibitor of the PIM2 kinase. [, , , , , , ] PIM2 is a serine/threonine kinase often overexpressed in multiple myeloma cells and contributes to cell survival and drug resistance. By inhibiting PIM2, this compound promotes apoptosis and potentially overcomes drug resistance in myeloma cells. [, , , , ]

A: Interestingly, this compound, alongside its analog SMI-4a, demonstrates a unique ability to reduce PIM2 protein levels in MM cells, particularly under acidic conditions. [] This effect is in contrast to other PIM inhibitors like AZD1208, CX-6258, and PIM447. [] While the exact mechanism requires further investigation, it suggests this compound might be triggering PIM2 degradation, potentially through ubiquitination-independent proteasomal degradation pathways. []

A: this compound exhibits enhanced activity in acidic environments, mirroring the conditions found in the bone marrow microenvironment where MM cells reside. [, ] This acid-dependent activity is linked to its ability to:

  • Increase cytotoxicity: this compound preferentially induces MM cell death at lower pH levels (6.4-6.8) compared to physiological pH (7.4). []
  • Enhance drug accumulation: It counteracts the reduced intracellular accumulation of drugs like doxorubicin and mitoxantrone observed in acidic conditions, potentially by affecting the activity of drug efflux transporters like BCRP. [, ]
  • Target clonogenic MM cells: Its ability to suppress colony formation and tumorigenicity is more pronounced in acidic environments, suggesting preferential targeting of drug-resistant MM progenitors. []

ANone: Yes, research indicates that this compound can potentially overcome drug resistance mechanisms in MM cells. It achieves this through:

  • BCRP inhibition: this compound appears to suppress the drug efflux function of BCRP (breast cancer resistance protein), a transporter often overexpressed in drug-resistant MM cells. [, ] This inhibition could lead to increased intracellular retention of chemotherapeutic agents. [, ]
  • Targeting "Side Population" Cells: this compound effectively targets and reduces the "side population" of MM cells. [, ] This subpopulation is known for its high drug resistance and likely contains cancer stem cells, contributing to disease relapse. []

ANone: Preclinical studies suggest synergistic anti-myeloma effects when this compound is combined with:

  • Proteasome Inhibitors: this compound can mitigate the PIM2 protein increase induced by proteasome inhibitors like bortezomib and carfilzomib. [] This suggests a potential for combination therapy to enhance MM cell death by simultaneously targeting multiple survival pathways. []
  • Hyperthermia: Co-treatment with this compound and hyperthermia leads to enhanced reduction of PIM2-driven survival factors (IRF4, c-Myc) and potentiates cell death in MM cells. []

A: The HDAC1-IRF4-PIM2 axis is crucial for MM cell growth and survival. [] Research indicates that:

  • HDAC1 inhibition downregulates IRF4, a transcription factor that regulates PIM2 expression. []
  • This compound, in combination with HDAC inhibitors like MS-275 (Entinostat), demonstrates cooperative induction of MM cell death, even in the presence of bone marrow stromal cells (BMSCs). [, ]

ANone: Yes, this compound has shown promising results in preclinical in vivo models of MM:

  • Mouse Models: this compound effectively reduced tumor burden and bone lesions while promoting bone formation in a mouse model using the 5TGM1 MM cell line. []
  • Acidic Microenvironment: Importantly, pretreatment of 5TGM1 cells with this compound under acidic conditions (pH 6.8) almost entirely abolished their tumorigenic capacity in vivo, highlighting the compound's potential in targeting MM cells within the acidic bone marrow niche. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.